

A Historical Guide to the Synthesis of Chlorinated Propenes

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Compound of Interest		
Compound Name:	Hexachloropropene	
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This technical guide provides a comprehensive overview of the core historical methods for the synthesis of chlorinated propenes. These compounds, while often hazardous, have been crucial intermediates in the production of a wide range of materials, from plastics and solvents to pharmaceuticals. This document details the primary synthetic routes, presents quantitative data for comparison, outlines experimental protocols for key reactions, and illustrates the underlying chemical principles with diagrams.

High-Temperature Chlorination of Propene and Propane

One of the most significant historical and industrial methods for the synthesis of allyl chloride (3-chloropropene) is the high-temperature chlorination of propene. This process operates via a free-radical substitution mechanism, where a chlorine radical abstracts a hydrogen atom from the allylic position of propene.

The primary reaction is as follows:

 $CH_2=CHCH_3 + Cl_2 \rightarrow CH_2=CHCH_2Cl + HCl$

This reaction is typically carried out at temperatures between 400°C and 511°C.[1] At these high temperatures, the free-radical substitution is favored over the electrophilic addition of chlorine to the double bond, which predominates at lower temperatures. The process is highly



exothermic, and controlling the reaction temperature is crucial to minimize the formation of byproducts, including various dichloropropenes and carbonaceous materials.[2]

Side Reactions:

- Addition of chlorine to propene to form 1,2-dichloropropane.
- Further chlorination of allyl chloride to form dichloropropenes.
- Combustion and carbon formation at excessive temperatures.

The industrial process often involves a fluidized bed reactor to manage the heat of reaction and to provide a surface for carbon deposition, which can then be removed.[2]

Quantitative Data: High-Temperature Chlorination of

Propene

Product	Reactants	Temperatur e (°C)	Molar Ratio (Propene:Cl 2)	Yield (%)	Reference
Allyl Chloride	Propene, Chlorine	511	Excess Propene	~80-85	[1]
Allyl Chloride	Propene, Chlorine	425-480	4:1 to 5:1	Optimized for high yield	[3]

Experimental Protocol: High-Temperature Chlorination of Propene (Industrial Process Adaptation)

Warning: This procedure is adapted from industrial descriptions and should be conducted with extreme caution by trained professionals in a suitable high-temperature reactor with appropriate safety measures.

Apparatus:

High-temperature flow reactor (e.g., quartz tube furnace).



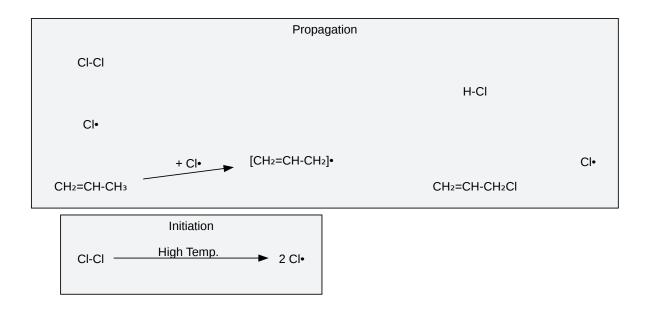
- Gas flow controllers for propene and chlorine.
- Pre-heater for the reactant gases.
- Condenser and cold trap system to collect the products.
- Scrubber for acidic off-gases (HCl).

Procedure:

- Set up the flow reactor system in a well-ventilated fume hood.
- Heat the reactor to the desired temperature (e.g., 500°C).
- Establish a continuous flow of propene gas through the reactor.
- Once the temperature is stable, introduce a controlled flow of chlorine gas into the propene stream just before the reactor entrance. A molar excess of propene is typically used.
- The reaction is rapid. The gaseous effluent from the reactor is passed through a condenser and a series of cold traps to liquefy the chlorinated propenes and unreacted propene.
- The non-condensable gases, primarily HCl and some unreacted propene, are passed through a caustic scrubber (e.g., NaOH solution) to neutralize the HCl.
- The collected liquid product is a mixture of allyl chloride, unreacted propene, and various chlorinated byproducts.
- Fractional distillation is required to separate the allyl chloride from the other components.

Reaction Mechanism: Free-Radical Allylic Chlorination





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Free-radical chain reaction for allylic chlorination.

Electrophilic Addition of Chlorine to Propene

At lower temperatures and typically in a non-polar solvent, the reaction between propene and chlorine proceeds via an electrophilic addition mechanism to yield 1,2-dichloropropane. This was one of the earliest studied reactions of alkenes.

The reaction is initiated by the polarization of the chlorine molecule as it approaches the electron-rich double bond of propene. This leads to the formation of a cyclic chloronium ion intermediate, which is then attacked by the chloride ion.



Quantitative Data: Electrophilic Addition of Chlorine to

<u>Propene</u>

Product	Reactants	Temperature	Solvent	Yield (%)
1,2- Dichloropropane	Propene, Chlorine	Low	CCl ₄	High

Experimental Protocol: Synthesis of 1,2-Dichloropropane

Warning: Chlorine gas is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate safety precautions.

Apparatus:

- Three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a reflux condenser.
- Magnetic stirrer.
- Gas cylinder with a regulator for chlorine.
- Ice bath.

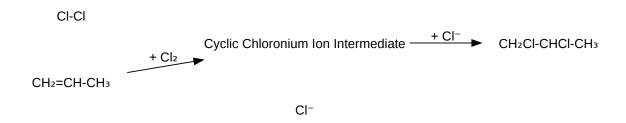
Procedure:

- In the round-bottom flask, dissolve a known amount of propene (or a precursor that generates propene in situ) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly bubble chlorine gas through the solution while stirring. The disappearance of the greenish-yellow color of chlorine indicates that the reaction is proceeding.
- Continue the addition of chlorine until a slight excess is present, indicated by a persistent pale yellow-green color.



- After the reaction is complete, bubble nitrogen gas through the solution to remove any unreacted chlorine.
- Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove residual chlorine, followed by washing with water and then a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
- Filter off the drying agent and remove the solvent by distillation.
- The resulting crude 1,2-dichloropropane can be further purified by fractional distillation.

Reaction Mechanism: Electrophilic Addition of Chlorine



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Formation of 1,2-dichloropropane via a chloronium ion.

Dehydrochlorination of Polychlorinated Propanes

The introduction of a double bond into a polychlorinated propane can be achieved through dehydrochlorination, typically by treatment with a base. This method has been historically important for the synthesis of various chlorinated propenes, including dichloropropenes and **hexachloropropene**.

For example, 1,3-dichloropropene can be synthesized by the dehydrochlorination of 1,2,3-trichloropropane.[4]



CH2Cl-CHCl-CH2Cl + Base → CH2=CCl-CH2Cl or ClCH=CH-CH2Cl + H-Base+ + Cl-

Hexachloropropene can be produced by the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane using a solution of potassium hydroxide in methanol.[5]

 $C_3HCl_7 + KOH \rightarrow C_3Cl_6 + KCl + H_2O$

Ouantitative Data: Dehvdrochlorination Reactions

Product	Starting Material	Reagent	Solvent	Yield (%)	Reference
1,1,2,3- Tetrachloropr opene	1,1,1,2,3- Pentachlorop ropane	-	Gas Phase	High	[6]
Mixture of Trichloroprop enes	1,1,1,3- Tetrachloropr opane	aq. KOH, Phase Transfer Catalyst	-	89.3	[6]

Experimental Protocol: Synthesis of Hexachloropropene from Heptachloropropane

This protocol is based on the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.

Apparatus:

- Round-bottom flask with a reflux condenser.
- · Magnetic stirrer and heating mantle.
- Separatory funnel.
- Distillation apparatus.

Procedure:

• Prepare a solution of potassium hydroxide in methanol in the round-bottom flask.



- Add 1,1,1,2,2,3,3-heptachloropropane to the flask.
- Heat the mixture to reflux with stirring for several hours.
- After the reaction is complete, cool the mixture and pour it into a larger volume of water.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with water to remove any remaining methanol and potassium salts.
- Dry the organic layer over an anhydrous drying agent.
- Filter and purify the crude **hexachloropropene** by vacuum distillation.

Synthesis from Other Chlorinated Precursors

A variety of chlorinated propenes have been synthesized from smaller chlorinated building blocks. A notable example is the synthesis of 1,1,1,2,2,3,3-heptachloropropane, the precursor for **hexachloropropene**, from chloroform and tetrachloroethylene in the presence of a Lewis acid catalyst like aluminum chloride.[7]

CHCl3 + CCl2=CCl2 --(AlCl3)--> CCl3-CCl2-CHCl2

Experimental Protocol: Synthesis of unsym-Heptachloropropane

The following is a detailed protocol from Organic Syntheses.[7]

Apparatus:

- 1-L round-bottom flask with a reflux condenser and a calcium chloride tube.
- Steam bath or heating mantle.
- Separatory funnel.
- Efficient fractionation column for distillation.



Procedure:

- In the 1-L round-bottomed flask, place 166 g (1 mole) of tetrachloroethylene, 300 g (2.5 moles) of dry chloroform, and 27 g (0.2 mole) of anhydrous aluminum chloride.
- Gently reflux the mixture on a steam bath for fifteen hours. A small amount of hydrogen chloride will be evolved initially.
- Cool the reaction mixture to room temperature and pour it into a 1-L separatory funnel halffilled with crushed ice.
- Wash the organic layer several times with water and then dry it over anhydrous calcium chloride.
- Fractionally distill the mixture at atmospheric pressure to recover 160–165 g of unreacted chloroform.
- Distill the remaining residue under reduced pressure. The unsym.-heptachloropropane fraction boils at 110–113°C at 10 mm Hg or 137–140°C at 32 mm Hg.
- The product solidifies on cooling, with a melting point of 29–30°C. The yield is 250–266 g (88–93% of the theoretical amount).[7]

Addition of Chlorine to Propyne

The reaction of propyne with chlorine can lead to the formation of tetrachloropropanes. The reaction proceeds through the addition of chlorine across the triple bond. The initial addition gives 1,2-dichloropropene, which can then react with another equivalent of chlorine to yield 1,1,2,2-tetrachloropropane.[8]

CH3-C≡CH + Cl2 → CH3-CCI=CHCl CH3-CCI=CHCl + Cl2 → CH3-CCl2-CHCl2

Spectroscopic Data

The identification and characterization of chlorinated propenes rely heavily on spectroscopic techniques. Below is a summary of typical spectroscopic features for some common chlorinated propenes.



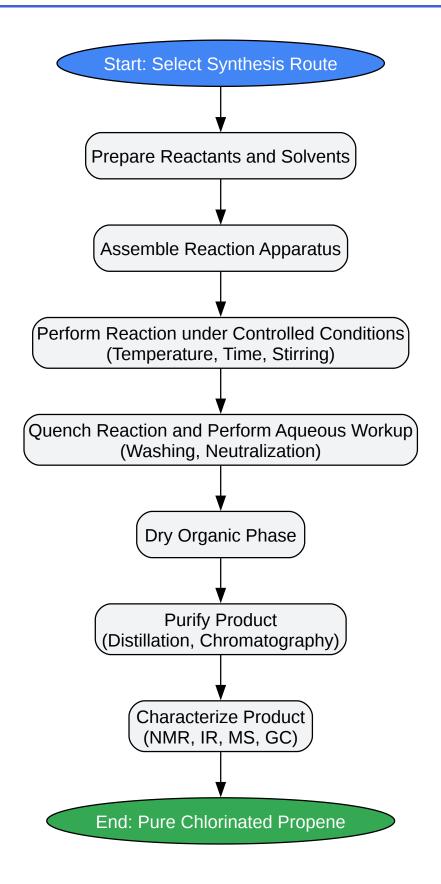
Compound	1H NMR (δ, ppm)	13C NMR (δ, ppm)	Key IR Absorption s (cm ⁻¹)	Mass Spectrum (m/z)	Reference
Allyl Chloride (3- Chloropropen e)	4.05 (d), 5.22 (d), 5.34 (d), 5.96 (m)	45.1, 118.9, 133.9	~3080 (C-H stretch, sp²), ~1645 (C=C stretch), ~740 (C-Cl stretch)	76 (M+), 41 (base peak)	[9][10][11][12]
1,3- Dichloroprop ane	~2.20 (quintet), ~3.70 (triplet)	~35, ~43	-	-	[1]
(E)-1,3- Dichloroprop ene	4.00 (d), 6.05 (m), 6.34 (m)	-	-	-	[13]
2,3- Dichloroprop ene	4.1 (s), 5.5 (s), 5.7 (s)	-	-	-	[14]
Hexachloropr opene	-	-	-	248 (M+), 213, 143, 107	[15][16]

Conclusion

The historical synthesis of chlorinated propenes has been driven by their utility as chemical intermediates. The methods described herein, from high-temperature industrial processes to laboratory-scale dehydrochlorinations, highlight the versatility of chlorination chemistry. While many of these compounds are now handled with greater caution due to their toxicity, understanding their synthesis remains fundamental to the fields of organic chemistry and chemical engineering. The provided protocols and data serve as a valuable resource for researchers and professionals in these areas.

Experimental Workflow Diagram





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A generalized workflow for the synthesis of chlorinated propenes.



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